2-(2-Fluorophenoxy)-5-methylaniline
Overview
Description
2-(2-Fluorophenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom on the phenoxy group and a methyl group on the aniline ring
Mechanism of Action
Target of Action
The primary target of 2-(2-Fluorophenoxy)-5-methylaniline, also known as Cyhalofop-butyl, is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules .
Mode of Action
Cyhalofop-butyl acts as an inhibitor of ACCase . By binding to this enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in the fatty acid synthesis pathway . This inhibition disrupts the normal growth and development of cells, particularly in rapidly growing tissues .
Biochemical Pathways
The primary biochemical pathway affected by Cyhalofop-butyl is the fatty acid synthesis pathway . By inhibiting ACCase, Cyhalofop-butyl disrupts the production of fatty acids, leading to a deficiency in essential cellular components and energy storage molecules . The downstream effects include impaired cell growth and division, leading to the death of the target organisms .
Pharmacokinetics
It is known to have a low aqueous solubility and is non-volatile .
Result of Action
The result of Cyhalofop-butyl’s action is the death of the target organisms, primarily grasses and weeds . By inhibiting a critical enzyme in the fatty acid synthesis pathway, Cyhalofop-butyl disrupts normal cellular functions, leading to impaired growth and eventual death .
Action Environment
The action of Cyhalofop-butyl can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by soil composition, temperature, and moisture levels . Furthermore, its low aqueous solubility and non-volatility suggest that it may be less effective in environments with high water content . More research is needed to fully understand how these and other environmental factors influence the action of cyhalofop-butyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-5-methylaniline typically involves the reaction of 2-fluorophenol with 5-methylaniline. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the aniline derivative. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2-Fluorophenoxy)-5-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar in structure but lacks the phenoxy group.
5-Methylaniline: Similar but does not contain the fluorophenoxy group.
2-(2-Fluorophenoxy)aniline: Similar but lacks the methyl group on the aniline ring.
Uniqueness
2-(2-Fluorophenoxy)-5-methylaniline is unique due to the combination of the fluorophenoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-5-methylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-6-7-13(11(15)8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPLEJOLSIXIDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279774 | |
Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-88-8 | |
Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946682-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Fluorophenoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701279774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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